4-Ethynyl-1-methylpiperidine chemical properties and structure
4-Ethynyl-1-methylpiperidine chemical properties and structure
An In-depth Technical Guide to 4-Ethynyl-1-methylpiperidine: Properties, Synthesis, and Applications
Introduction
4-Ethynyl-1-methylpiperidine is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: the piperidine ring and a terminal alkyne. The piperidine moiety is a privileged scaffold found in numerous approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The terminal ethynyl group serves as a highly functional chemical handle, enabling a wide array of synthetic transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Ethynyl-1-methylpiperidine, tailored for scientists and professionals in the field.
Chemical Structure and Physicochemical Properties
The structural foundation of 4-Ethynyl-1-methylpiperidine consists of a saturated six-membered piperidine ring, substituted with a methyl group on the nitrogen atom and an ethynyl group at the C4 position. The molecule is achiral. It is commonly supplied and used as a free base or as a more stable hydrochloride salt.
Caption: Chemical structure of 4-Ethynyl-1-methylpiperidine.
Table 1: Physicochemical Properties of 4-Ethynyl-1-methylpiperidine and its Hydrochloride Salt
| Property | 4-Ethynyl-1-methylpiperidine (Free Base) | 4-Ethynyl-1-methylpiperidine HCl | Reference(s) |
| CAS Number | 91324-39-9 | 2230798-28-2 | [2] |
| Molecular Formula | C₈H₁₃N | C₈H₁₄ClN | [2] |
| Molecular Weight | 123.20 g/mol | 159.66 g/mol | [2] |
| Appearance | Data not available (likely an oil) | White solid | |
| Purity | Vendor-specific | ≥96% (typical) | |
| Storage Conditions | Sealed in dry, 2-8°C | Ambient temperature | [2] |
| SMILES Code | CN1CCC(C#C)CC1 | CN1CCC(C#C)CC1.Cl | [2] |
| InChI Key | VFFZTOCMQCEVBY-UHFFFAOYSA-N | VFFZTOCMQCEVBY-UHFFFAOYSA-N |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural verification and purity assessment of 4-Ethynyl-1-methylpiperidine. The expected data from key analytical techniques are outlined below.
2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule.
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Ethynyl Proton (-C≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 2.0-2.5 ppm.
-
Piperidine Protons (axial and equatorial): A complex series of multiplets would appear in the region of δ 1.5-3.0 ppm. Protons on carbons adjacent to the nitrogen (C2/C6) will be further downfield than those at C3/C5.
-
N-Methyl Protons (-N-CH₃): A sharp singlet is anticipated around δ 2.2-2.5 ppm.
2.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data for structural confirmation.
-
Alkyne Carbons (-C≡C-): Two distinct signals are expected in the δ 65-90 ppm range. The substituted carbon (-C≡C-R) will be downfield of the terminal alkyne carbon (-C≡C-H).
-
Piperidine Carbons: Signals for the piperidine ring carbons will appear in the δ 25-60 ppm region. The carbons adjacent to the nitrogen (C2/C6) will be the most downfield within this group.
-
N-Methyl Carbon (-N-CH₃): A signal is expected around δ 45-50 ppm.
2.3 Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.[3]
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≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹, characteristic of a terminal alkyne.[4]
-
C≡C Stretch: A weak to medium absorption band will appear in the region of 2100-2150 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple bands will be observed between 2800-3000 cm⁻¹ corresponding to the C-H bonds of the piperidine ring and the methyl group.[4]
2.4 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): For the free base, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak at m/z = 123.20.
Synthesis and Reactivity
3.1 Synthesis Protocol
A robust and common method for synthesizing 4-ethynylpiperidine derivatives involves the reaction of a corresponding 4-piperidone with an ethynylating agent. The synthesis of 4-Ethynyl-1-methylpiperidine typically starts from the commercially available 1-methyl-4-piperidone.[5][6]
Caption: Synthetic workflow for 4-Ethynyl-1-methylpiperidine.
Step-by-Step Methodology:
-
Acetylide Formation (if starting from acetylene): Acetylene gas is bubbled through a solution of a strong base (e.g., n-butyllithium or a Grignard reagent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78°C) to generate the acetylide anion. Alternatively, a pre-formed solution of lithium acetylide or ethynylmagnesium bromide can be used.
-
Nucleophilic Addition: A solution of 1-methyl-4-piperidone in THF is added dropwise to the acetylide solution at low temperature.[5] The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone.
-
Aqueous Workup: The reaction is quenched by the careful addition of an aqueous solution (e.g., saturated ammonium chloride) to protonate the resulting alkoxide, yielding the tertiary alcohol intermediate, 4-ethynyl-1-methylpiperidin-4-ol.[7]
-
Dehydration/Elimination: The intermediate alcohol is then subjected to a dehydration reaction to eliminate water and form the target alkyne. This step often requires specific reagents to avoid rearrangement or other side reactions. While not explicitly detailed in readily available literature for this specific compound, analogous transformations suggest the use of reagents like Martin sulfurane or Burgess reagent for clean elimination.
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography or distillation.
3.2 Reactivity and Synthetic Utility
The synthetic value of 4-Ethynyl-1-methylpiperidine lies in the reactivity of its terminal alkyne. This functional group is a cornerstone of modern organic synthesis, enabling access to a diverse range of molecular scaffolds.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes. This is a powerful C-C bond-forming reaction widely used in drug discovery.
-
Click Chemistry: It is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and regioselective formation of 1,2,3-triazole linkages. This reaction is prized for its high yield, mild conditions, and tolerance of various functional groups.
-
Other Alkyne Reactions: The compound can undergo various other transformations characteristic of terminal alkynes, including hydroamination, hydroboration, and Cadiot-Chodkiewicz coupling.
-
Tertiary Amine: The N-methylpiperidine nitrogen is basic and can be protonated to form salts, enhancing aqueous solubility. It can also participate in reactions as a nucleophile or base, depending on the conditions.
Applications in Research and Drug Development
The combination of a privileged piperidine core and a versatile alkyne handle makes 4-Ethynyl-1-methylpiperidine a valuable building block in the synthesis of biologically active molecules.[1]
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and key functional groups make it an attractive fragment for screening against biological targets.
-
Lead Optimization: The ethynyl group provides a strategic point for modification. Medicinal chemists can use it to append different substituents to explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its potency, selectivity, and pharmacokinetic properties.[8]
-
Synthesis of Complex Molecules: It serves as a precursor for more complex heterocyclic systems and targeted therapeutic agents. For instance, piperidine derivatives are integral to compounds targeting a wide range of receptors and enzymes, including those involved in central nervous system disorders and oncology.[9][10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Ethynyl-1-methylpiperidine and its derivatives.
-
Consult the Safety Data Sheet (SDS): Always review the latest SDS provided by the supplier before use.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[12]
References
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PubChem. (n.d.). 4-Ethynylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-ethynyl-1-methylpiperidin-4-ol. Université du Luxembourg. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
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PubMed Central. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. National Library of Medicine. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). N-Methylpiperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
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PubMed. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor. National Library of Medicine. Retrieved from [Link]
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PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. National Library of Medicine. Retrieved from [Link]
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YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System. (n.d.). METHYL 4-ETHYNYL-4-(PHENYLAMINO)-1-PIPERIDINEPROPANOATE. Retrieved from [Link]
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